
4-(Methyl-d3)-phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methyl-d3)-phenylboronic acid is a deuterated derivative of phenylboronic acid, where the methyl group is substituted with deuterium atoms. This compound is of significant interest in various fields of scientific research due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methyl-d3)-phenylboronic acid typically involves the reaction of 4-bromo-1-(methyl-d3)benzene with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the boronic acid compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity of the product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methyl-d3)-phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.
Major Products Formed
Oxidation: Formation of 4-(Methyl-d3)-phenol.
Reduction: Formation of 4-(Methyl-d3)-benzyl alcohol.
Substitution: Formation of various substituted aromatic compounds depending on the coupling partner.
Applications De Recherche Scientifique
4-(Methyl-d3)-phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving boronic acids.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(Methyl-d3)-phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The compound targets specific molecular pathways, including those involved in carbohydrate metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: The non-deuterated analog of 4-(Methyl-d3)-phenylboronic acid.
4-Methylphenylboronic acid: Similar structure but without deuterium substitution.
4-(Methyl-d3)-benzylboronic acid: Another deuterated boronic acid with a different substitution pattern.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium substitution enhances the stability of the compound and allows for the study of isotope effects in chemical reactions and biological processes.
Propriétés
Formule moléculaire |
C7H9BO2 |
|---|---|
Poids moléculaire |
138.98 g/mol |
Nom IUPAC |
[4-(trideuteriomethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H9BO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,9-10H,1H3/i1D3 |
Clé InChI |
BIWQNIMLAISTBV-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CC=C(C=C1)B(O)O |
SMILES canonique |
B(C1=CC=C(C=C1)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


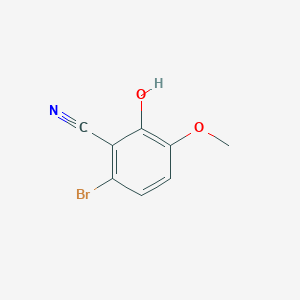
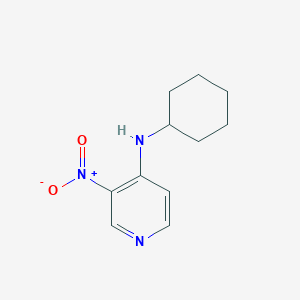

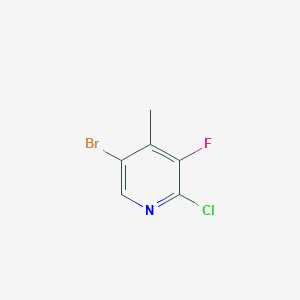
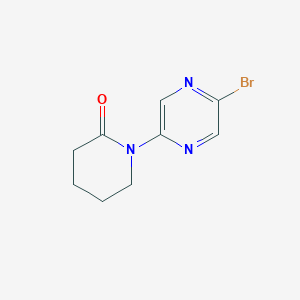
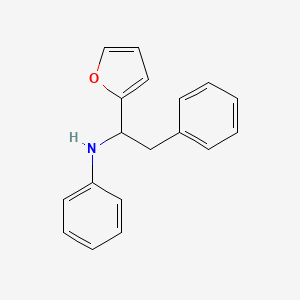

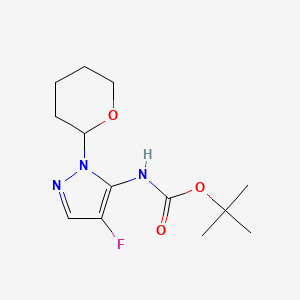
![2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane](/img/structure/B13912808.png)




![4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13912842.png)
